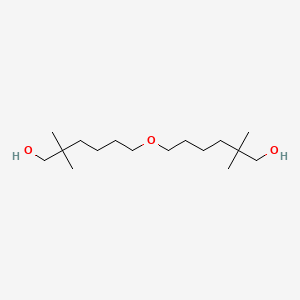

1-Hexanol, 6,6'-oxybis[2,2-dimethyl-

描述

Contextualization within Long-Chain Alcohols and Ether Derivatives

1-Hexanol (B41254), 6,6'-oxybis[2,2-dimethyl-] is a bifunctional molecule that integrates the features of both long-chain alcohols and ether derivatives. Long-chain alcohols, often referred to as fatty alcohols, are characterized by a hydrocarbon chain of at least six carbon atoms. These molecules are typically derived from natural fats and oils or synthesized from petrochemicals. nih.gov Their extended hydrocarbon chains render them largely nonpolar, leading to low solubility in water. wikipedia.org The presence of hydroxyl (-OH) groups, however, allows for hydrogen bonding, influencing their physical properties. wikipedia.org

The ether linkage (-O-) within the backbone of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] introduces additional chemical properties. Ether lipids, which contain an ether bond, are a significant class of lipids with diverse biological roles, including membrane structure and cell signaling. nih.govfrontiersin.org The ether bond is generally more chemically stable than the ester bond found in many other lipids. wikipedia.org The combination of two long-chain alcohol moieties connected by an ether linkage, as seen in 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], results in a molecule with distinct amphiphilic properties and a unique spatial conformation that dictates its interaction with biological systems.

Table 1: General Properties of Long-Chain Alcohols and Ether Derivatives

| Property | Long-Chain Alcohols | Ether Derivatives |

| Polarity | Amphiphilic (polar head, nonpolar tail) | Generally low polarity |

| Solubility in Water | Decreases with increasing chain length | Generally low |

| Boiling Point | Higher than corresponding alkanes due to hydrogen bonding | Lower than corresponding alcohols |

| Reactivity | Can undergo oxidation, esterification | Generally inert, stable to acids and bases |

Significance in Contemporary Chemical Research

The primary significance of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] in contemporary chemical research lies in its demonstrated biological activity, particularly its potential as a hypolipidemic agent. Research has shown that long-chain ether diols, including this specific compound, can favorably alter lipid disorders. nih.gov Studies have investigated its effects on lipid biosynthesis, revealing its inhibitory activity. glpbio.com

Specifically, research on a series of long-chain hydrocarbon ethers with terminal hydroxyl groups, including the class to which 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] belongs, has demonstrated significant effects on lipid metabolism. nih.gov These compounds have been shown to reduce serum triglycerides and non-HDL-cholesterol while increasing HDL-cholesterol in animal models. nih.gov The structural features of these molecules, such as the presence of gem-dimethyl groups and the length of the methylene (B1212753) chains separating the central ether, are crucial for their biological activity. nih.gov This line of research positions 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] and related compounds as promising candidates for the development of new therapies for metabolic syndrome and other lipid-related disorders.

Table 2: Physicochemical Properties of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-

| Property | Value |

| CAS Number | 300762-25-8 |

| Molecular Formula | C16H34O3 |

| Molecular Weight | 274.44 g/mol |

| Canonical SMILES | OCC(C)(C)CCCCOCCCCC(C)(C)CO |

| Solubility | Soluble in DMSO |

Evolution of Research Perspectives on the Compound Class

The scientific interest in long-chain bifunctional compounds, including ether diols, has evolved significantly over time. Initially, research on long-chain alcohols was largely focused on their industrial applications as surfactants, emulsifiers, and in the production of polymers. nih.gov Similarly, the study of ether lipids has a history rooted in understanding their fundamental roles in cell membranes and their unique biosynthetic pathways. nih.govsemanticscholar.org

The discovery of the biological activities of specific ether lipids, such as the platelet-activating factor, spurred a new wave of research into the therapeutic potential of this class of molecules. nih.gov This led to the synthesis and investigation of a wide array of synthetic ether lipid analogues for various medicinal applications. nih.gov

More recently, the focus has shifted towards understanding the nuanced structure-activity relationships of complex molecules like 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]. The recognition that subtle structural modifications can lead to significant changes in biological function has driven the synthesis of diverse libraries of long-chain ether diols to screen for specific therapeutic effects, such as the modulation of lipid metabolism. nih.gov Current research continues to explore the mechanisms of action of these compounds at a molecular level and to optimize their structures for improved efficacy and pharmacological properties. The synthesis of ether-diols with specific properties, such as low polarity for use in block copolymers, further illustrates the ongoing development in this field. fao.orgtum.de

Structure

3D Structure

属性

IUPAC Name |

6-(6-hydroxy-5,5-dimethylhexoxy)-2,2-dimethylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O3/c1-15(2,13-17)9-5-7-11-19-12-8-6-10-16(3,4)14-18/h17-18H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDZFCNXQRYRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCOCCCCC(C)(C)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438661 | |

| Record name | 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300762-25-8 | |

| Record name | 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Hexanol, 6,6 Oxybis 2,2 Dimethyl and Analogues

Retrosynthetic Analysis and Precursor Selection for Ether-Linked Diols

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthesis. deanfrancispress.com For a symmetrical ether like 1-Hexanol (B41254), 6,6'-oxybis[2,2-dimethyl-], the most logical disconnection is at the C-O-C ether linkage. amazonaws.com This approach simplifies the target molecule into two identical six-carbon units.

This disconnection suggests a synthesis strategy involving the formation of the ether bond between two molecules of a 2,2-dimethyl-6-hydroxyhexyl precursor. This leads to two primary synthons: a nucleophilic alkoxide and an electrophilic alkyl halide. Both of these reactive species can be derived from a common precursor: 2,2-dimethylhexane-1,6-diol .

Therefore, the key steps in the synthesis would involve:

Selective functionalization of one hydroxyl group of 2,2-dimethylhexane-1,6-diol to create a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate, mesylate).

Reaction of this functionalized intermediate with the alkoxide of 2,2-dimethylhexane-1,6-diol.

This approach leverages a readily conceivable precursor and relies on well-established reactions for ether formation, primarily the Williamson ether synthesis. amazonaws.comwikipedia.org

Targeted Synthesis of 6,6'-Oxybis[2,2-dimethyl-1-hexanol]

The most direct and widely used method for constructing the ether linkage in the target molecule is the Williamson ether synthesis. wikipedia.orgnumberanalytics.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. wikipedia.orgmasterorganicchemistry.com

Detailed Reaction Pathways and Conditions

A plausible pathway for the synthesis of 6,6'-Oxybis[2,2-dimethyl-1-hexanol] is outlined below:

Step 1: Monofunctionalization of the Diol. The starting material, 2,2-dimethylhexane-1,6-diol, must first be converted into an intermediate where one hydroxyl group is transformed into a good leaving group while the other remains a free alcohol. A common method is the conversion to a monohalide, for instance, 6-bromo-2,2-dimethyl-1-hexanol (B8453228). This selective functionalization can be challenging but is a critical step.

Step 2: Alkoxide Formation. A separate portion of the starting diol, 2,2-dimethylhexane-1,6-diol, is treated with a strong base to form the corresponding mono-alkoxide. The less sterically hindered primary alcohol is expected to react preferentially.

Step 3: Williamson Ether Synthesis. The mono-bromo intermediate (6-bromo-2,2-dimethyl-1-hexanol) is then reacted with the mono-alkoxide generated in Step 2. The alkoxide oxygen acts as a nucleophile, attacking the carbon bearing the bromine atom in an SN2 reaction to form the ether linkage and yield the final product, 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]. byjus.com

The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the alkoxide. numberanalytics.comnumberanalytics.com

Alternative Intramolecular-like Approach: A more efficient variation involves reacting one equivalent of 6-bromo-2,2-dimethyl-1-hexanol with one equivalent of the sodium salt of 2,2-dimethylhexane-1,6-diol.

Common conditions for Williamson ether synthesis are summarized in the table below.

| Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 50-100 | 85 |

| Potassium tert-butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | 50-100 | 90 |

| Sodium Hydroxide (NaOH) | Water / Phase Transfer Catalyst | 70-100 | 40-60 |

This is an interactive data table based on general findings for Williamson Ether Synthesis. byjus.comnumberanalytics.com

Yield Optimization Strategies

Several factors can be manipulated to optimize the yield of the Williamson ether synthesis. numberanalytics.com

Choice of Base and Solvent : Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective in generating the alkoxide. numberanalytics.com Polar aprotic solvents such as DMF or DMSO are preferred as they solvate the cation, leaving a more reactive, "naked" alkoxide nucleophile. numberanalytics.com

Temperature Control : Increasing the temperature can accelerate the reaction, but excessively high temperatures may promote side reactions, particularly elimination. ontosight.ai A typical temperature range is 50-100 °C. byjus.com

Leaving Group : The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. numberanalytics.com Using an alkyl bromide or iodide, or converting the alcohol to a sulfonate ester like a tosylate, can improve reaction rates and yields.

Phase Transfer Catalysis (PTC) : Using a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be highly effective, especially when using less expensive bases like NaOH. numberanalytics.comnumberanalytics.com The catalyst helps transfer the alkoxide from an aqueous or solid phase into the organic phase where the alkyl halide resides. acs.org

Minimizing Side Reactions : The primary competing reaction is E2 elimination, which is favored with secondary and tertiary alkyl halides. chemistrytalk.org Since the synthesis of the target molecule involves a primary alkyl halide, elimination is less of a concern but should still be monitored. wikipedia.orglibretexts.org

Exploration of Homologous and Isomeric Oxybis-Hexanols

The synthetic methodology described can be adapted to produce a variety of homologous and isomeric ether-diols.

Homologues : By starting with diols of different chain lengths, such as 2,2-dimethylpentane-1,5-diol (B3051124) or 2,2-dimethylheptane-1,7-diol, the corresponding shorter or longer chain oxybis-diols can be synthesized.

Isomers : Starting with isomeric diols allows for the creation of structural isomers of the target product. For example:

Using 3,3-dimethylhexane-1,6-diol would result in an isomer with the gem-dimethyl group shifted.

Synthesizing an ether from 2-methylhexane-1,6-diol would yield a product with a single methyl branch.

The dehydration of isomeric hexanols like 2-hexanol (B165339) or 3-hexanol (B165604) can also produce isomeric ethers, such as 2,2'-oxybis(hexane), although this acid-catalyzed dehydration method offers less control for synthesizing unsymmetrical or complex diols. ntnu.no

Catalytic Systems and Mechanistic Insights in Etherification Reactions

The Williamson ether synthesis proceeds via a classic SN2 mechanism. wikipedia.orgmasterorganicchemistry.com The reaction involves a backside attack on the electrophilic carbon of the alkyl halide by the alkoxide nucleophile. byjus.comlibretexts.org This concerted, single-step process results in the inversion of stereochemistry at the carbon center, although this is not relevant for the primary carbon in the synthesis of the target compound.

While the traditional Williamson synthesis is robust, several catalytic systems have been developed to improve its efficiency and environmental profile.

| Catalytic System | Description | Advantages |

| Phase Transfer Catalysis (PTC) | Uses catalysts like quaternary ammonium salts to facilitate reactions between reactants in different phases (e.g., solid-liquid). numberanalytics.comnumberanalytics.com | Allows use of inexpensive inorganic bases; milder conditions. |

| Transition Metal Catalysis | Catalysts based on copper or palladium can facilitate ether formation, often under milder conditions than traditional methods. numberanalytics.com | High efficiency and selectivity. |

| Acid Catalysis | Involves the dehydration of alcohols using strong acid catalysts like sulfuric acid or solid acid catalysts like ion-exchange resins (e.g., Amberlyst 70). ntnu.noresearchgate.net | Can be used for symmetrical ether synthesis from simple alcohols. |

| Homogeneous Catalysis (CWES) | A catalytic Williamson ether synthesis (CWES) process at high temperatures (>300 °C) can use weak alkylating agents like alcohols or esters, avoiding salt byproducts. acs.org | High atom economy; avoids stoichiometric salt waste. |

This is an interactive data table summarizing various catalytic approaches to ether synthesis.

Green Chemistry Approaches in Hexanol and Ether Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Several green chemistry principles can be applied to the synthesis of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] and related ethers. alfa-chemistry.com

Alternative Energy Sources : Microwave irradiation has been shown to accelerate the Williamson ether synthesis, often leading to shorter reaction times and higher yields. numberanalytics.com

Greener Solvents : The development of syntheses that use more environmentally benign solvents, or even solvent-free conditions, is a key goal. google.com While polar aprotic solvents like DMF and DMSO are effective, their toxicity is a concern. Exploring greener alternatives is an active area of research.

Catalytic Processes : As discussed previously, catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. The CWES process is a prime example, as it avoids the production of large quantities of salt byproduct. acs.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core green chemistry principle. Catalytic dehydration of alcohols to form ethers has a higher atom economy (producing only water as a byproduct) than the Williamson synthesis (which produces a salt byproduct). ntnu.no

Renewable Feedstocks : While the specific precursors for 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] are typically derived from petrochemical sources, there is growing research into producing alcohols and diols from biomass. researchgate.netmdpi.com For instance, 1-hexanol can be synthesized from the hydrogenation of hexanoic acid, which can be obtained from the fermentation of waste biomass like grape pomace. mdpi.comunipi.it

By integrating these green chemistry approaches, the synthesis of ether-diols can be made more sustainable and environmentally friendly.

Challenges in the Large-Scale Production of Highly Branched Long-Chain Diols

Key challenges in the large-scale production of highly branched long-chain diols include:

Raw Material Sourcing and Cost: The synthesis requires specialized starting materials to introduce the 2,2-dimethyl branching. Unlike commodity diols like 1,6-hexanediol, which can be derived from by-products of large-scale chemical processes like cyclohexane (B81311) oxidation, the precursors for highly branched structures are often more expensive and less readily available. google.comwipo.int The current reliance on non-renewable, fossil-based resources for the majority of polyol production is a significant sustainability challenge for the industry. ontosight.airesearchgate.net

Reaction Control and Selectivity: The presence of multiple functional groups and the branched nature of the molecule create significant hurdles in controlling reaction pathways.

Steric Hindrance: The bulky 2,2-dimethyl (neopentyl) group creates considerable steric hindrance. This can dramatically slow down desired reactions, such as esterification or etherification, requiring more forcing conditions (higher temperatures and pressures) or specialized, expensive catalysts. nih.gov This steric crowding is a well-known issue in reactions involving neopentyl-type alcohols.

Side Reactions: Forcing reaction conditions often lead to an increase in undesirable side reactions. In the case of acid-catalyzed etherification, elimination reactions to form alkenes and intramolecular cyclization are major competing pathways. nih.gov During polyesterification, the low reactivity of secondary or hindered primary diols can lead to incomplete reactions and lower molecular weight polymers. nih.gov

Purification and Separation: The final product mixture from the synthesis is likely to contain unreacted starting materials, isomeric by-products, oligomers, and products from side reactions.

High Boiling Points: Long-chain diols have very high boiling points, making purification by distillation energy-intensive and potentially leading to thermal degradation of the product.

Complex Mixtures: The structural similarity of by-products to the desired molecule can make separation by distillation or crystallization extremely difficult and costly, requiring advanced techniques like chromatography, which are often not feasible for large-scale production.

Environmental and Sustainability Concerns: The chemical industry is under increasing pressure to develop more sustainable processes. researchgate.net The production of specialty diols often involves strong acids or bases, organic solvents, and metal-containing catalysts that can generate significant waste streams. The transition to bio-based feedstocks is a major trend in the polyol market, but developing economically competitive bio-based routes for complex, non-naturally occurring structures remains a significant research and development challenge. acs.org

Table 2: Summary of Key Production Challenges

| Challenge Category | Specific Issues | Impact on Production |

| Synthesis & Reactivity | Steric hindrance from branched groups, competition between inter- and intramolecular reactions, side reactions (e.g., elimination). | Lower reaction rates, reduced selectivity, need for harsh conditions or specialized catalysts. |

| Purification | High boiling point of the product, presence of structurally similar by-products, potential for oligomer formation. | High energy consumption, complex and costly separation processes, potential product degradation. |

| Process Economics | Expensive or specialized starting materials, low overall process yield, high energy and capital costs. | Reduced commercial viability, high product cost. |

| Sustainability | Reliance on petrochemical feedstocks, generation of chemical waste, energy-intensive processes. | Environmental impact, pressure to develop "greener" alternative routes. |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Hexanol, 6,6 Oxybis 2,2 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

A definitive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra is crucial for mapping the connectivity of the molecule. This would involve assigning chemical shifts to each unique proton and carbon environment within the 1-Hexanol (B41254), 6,6'-oxybis[2,2-dimethyl- structure.

Elucidation of Proton (¹H) and Carbon-13 (¹³C) Connectivity

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J), are not available. Such data would be essential to confirm the presence of the hexanol backbone, the dimethyl substitutions, and the central ether linkage.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Assignment

Two-dimensional NMR spectroscopic data, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental for the unambiguous assignment of all proton and carbon signals. No such data for 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- could be located.

Stereochemical Analysis via NMR (if applicable)

Information regarding the stereochemistry of this molecule and its analysis using NMR techniques is not available.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry data, which would provide the exact mass of the molecular ion and thus confirm the elemental composition (C16H34O3), was not found.

Fragmentation Pattern Analysis for Structural Features

The analysis of the fragmentation pattern in a mass spectrum helps to identify key structural motifs within the molecule. This information is not available for 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-.

Applications of Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is widely used for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds. thermofisher.com In the context of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], GC-MS would be instrumental in assessing its purity and confirming its identity.

A GC-MS analysis begins by injecting the sample into the gas chromatograph, where it is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the column. youtube.com For a pure sample of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], a single major peak would be expected in the chromatogram at a specific retention time, which is characteristic of the compound under the given analytical conditions. The presence of additional peaks would indicate impurities.

Following separation by GC, the molecules are introduced into the mass spectrometer, where they are ionized, typically by electron impact (EI). This process leads to the formation of a molecular ion (M+) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, resulting in a mass spectrum that serves as a molecular fingerprint.

For 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], the molecular ion peak would be expected at an m/z corresponding to its molecular weight (274.44 g/mol ). However, due to the nature of the molecule, particularly the presence of ether linkages and hydroxyl groups, extensive fragmentation is likely. Common fragmentation pathways would involve cleavage of C-O and C-C bonds. While an experimental mass spectrum is not publicly available, a theoretical fragmentation pattern can be predicted.

Table 1: Predicted GC-MS Data for 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]

| Feature | Predicted Value/Information |

| Retention Time | Dependent on GC column and conditions |

| Molecular Ion (M+) | m/z 274 (low abundance expected) |

| Key Fragment Ions | Fragments from cleavage of C-O and C-C bonds |

Note: This table is based on theoretical predictions as experimental data is not publicly available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. wvu.edu Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for qualitative analysis. specac.com For 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], the IR spectrum would be expected to show characteristic absorption bands for the O-H, C-H, and C-O functional groups.

Table 2: Predicted Characteristic IR Absorption Bands for 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Alkane) | Stretching | 2850-3000 |

| C-O (Ether) | Stretching | 1050-1150 |

| C-O (Alcohol) | Stretching | 1000-1260 |

Note: This table is based on characteristic vibrational frequencies for the respective functional groups as experimental data for the specific compound is not publicly available.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. wikipedia.org It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] would provide additional information about the carbon skeleton and the ether linkage.

X-ray Crystallography for Solid-State Structural Determination (if crystalline)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. nih.gov If 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] can be obtained in a crystalline form, X-ray crystallography could provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

The process involves growing a single crystal of the compound, which is then mounted in an X-ray diffractometer. utah.edu The diffraction pattern produced is used to generate an electron density map, from which the atomic positions can be determined. mdpi.com Currently, there is no publicly available information to suggest that 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] has been crystallized or that its crystal structure has been determined.

Chemical Reactivity and Derivatization Studies of 1 Hexanol, 6,6 Oxybis 2,2 Dimethyl

Reaction Chemistry of the Primary Hydroxyl Functional Groups

The two primary hydroxyl groups in 1-Hexanol (B41254), 6,6'-oxybis[2,2-dimethyl-] are the main sites for derivatization. However, their reactivity is sterically hindered by the presence of the adjacent 2,2-dimethyl groups, which can affect reaction rates and mechanisms.

Esterification Reactions and Kinetic Studies

The conversion of the primary hydroxyl groups to esters is a key transformation. Due to steric hindrance from the neopentyl-like structure, these esterification reactions can be sluggish and may require specific catalysts or more reactive acylating agents.

Standard Fischer esterification conditions, which involve reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, are generally slow for sterically hindered alcohols. The reactivity order for esterification is typically primary > secondary > tertiary alcohols, but significant steric hindrance around a primary alcohol can reduce its reactivity to a level comparable to or even less than that of a less hindered secondary alcohol.

More effective methods for the esterification of sterically hindered alcohols like 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] often involve the use of more reactive acylating agents such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acid byproduct.

Kinetic studies on the esterification of sterically hindered alcohols have shown that the rate-determining step is often the nucleophilic attack of the alcohol on the activated carboxylic acid derivative. The bulky substituents impede this approach, thus increasing the activation energy of the reaction.

Table 1: Illustrative Esterification Reactions of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-

| Acylating Agent | Catalyst/Base | Expected Product | General Observations |

|---|---|---|---|

| Acetic Anhydride | Pyridine | 6,6'-oxybis[2,2-dimethyl-1-hexanyl] diacetate | Proceeds under mild conditions. |

| Benzoyl Chloride | Triethylamine | 6,6'-oxybis[2,2-dimethyl-1-hexanyl] dibenzoate | Generally faster than using carboxylic acids directly. |

Etherification and Alkylation Processes

The hydroxyl groups of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] can also undergo etherification to form more complex ethers. The Williamson ether synthesis is a common method, but it is subject to the same steric constraints as esterification. This reaction proceeds via an S\N2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.

For a sterically hindered alcohol, forming the alkoxide with a strong base (e.g., sodium hydride) is straightforward. However, the subsequent S\N2 reaction with an alkyl halide can be slow if the alkyl halide is also sterically hindered. Best results are typically obtained when using a less hindered alkylating agent, such as methyl iodide or benzyl (B1604629) bromide.

Acid-catalyzed dehydration of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] to form a polyether is also a theoretical possibility, though intramolecular cyclization or competing side reactions might occur.

Oxidation and Reduction Pathways

Oxidation: The primary alcohol groups of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] can be oxidized to aldehydes and subsequently to carboxylic acids. The choice of oxidizing agent determines the product.

To Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are effective for this transformation.

To Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), will typically oxidize the primary alcohols directly to carboxylic acids.

Reduction: The primary alcohol functional groups are already in a reduced state. Further reduction of the alcohol itself is not a typical transformation. However, if the hydroxyl groups were to be converted into a better leaving group (e.g., a tosylate), they could be reductively removed to form the corresponding alkane. This process would involve a two-step sequence: tosylation followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4).

Reactivity of the Central Ether Linkage

The central ether linkage in 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is generally stable and unreactive under many conditions, which is a characteristic feature of dialkyl ethers. However, under harsh conditions, this linkage can be cleaved.

Cleavage Reactions and Mechanisms

The cleavage of the ether bond typically requires strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

The mechanism of cleavage can be either S\N1 or S\N2, depending on the structure of the alkyl groups attached to the ether oxygen. Given that the carbons alpha to the ether oxygen are part of a primary alkyl chain, the cleavage is expected to proceed via an S\N2 mechanism. The nucleophilic halide will attack the less sterically hindered carbon atom. In the case of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], both sides of the ether are structurally similar, so cleavage would likely produce a mixture of 6-halo-2,2-dimethyl-1-hexanol and 2,2-dimethyl-1,6-hexanediol initially. With excess acid, both hydroxyl groups would likely be converted to halides.

Table 2: Expected Products from Ether Cleavage of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-

| Reagent | Conditions | Expected Major Products | Mechanism |

|---|---|---|---|

| Excess HI | Heat | 1,6-diiodo-2,2-dimethylhexane | S\N2 |

Functionalization of the Ether Moiety

Direct functionalization of the C-H bonds adjacent to the ether oxygen is generally difficult due to their low reactivity. However, modern synthetic methods involving radical reactions or transition-metal-catalyzed C-H activation could potentially be employed to introduce functionality at these positions. For instance, radical bromination could selectively introduce a bromine atom at a carbon adjacent to the ether oxygen, which could then be further elaborated. However, such reactions would likely be unselective and yield complex product mixtures without specific directing groups.

Transformations Involving the Geminal Dimethyl Groups

The chemical reactivity of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is significantly influenced by the presence of geminal dimethyl groups at the 2 and 2' positions. These groups, being sterically bulky, create a neopentyl-like environment at the carbon atom bearing the hydroxyl group. This steric hindrance governs the accessibility of the adjacent functional groups and can dictate the reaction pathways and rates.

Steric Hindrance and Its Implications

The geminal dimethyl groups exert a considerable steric effect, which can hinder the approach of reagents to the neighboring hydroxyl and methylene (B1212753) groups. This steric shielding is a key factor in the chemical behavior of the molecule. For instance, in reactions involving nucleophilic substitution at the carbon atom adjacent to the geminal dimethyl groups, the reaction rates are often significantly slower compared to less hindered analogues.

In the context of polyketide-derived natural products, geminal dimethyl groups are known to add steric bulk, which can enhance the stability of the compounds. While not a polyketide itself, the principle of increased steric hindrance influencing stability and reactivity is applicable to 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-].

Potential Reaction Pathways

While specific studies on the transformations of the geminal dimethyl groups of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] are not extensively documented in publicly available literature, plausible reaction pathways can be inferred from the known chemistry of neopentyl systems.

One area of potential transformation involves carbocation rearrangements. For example, in the presence of a strong acid, protonation of the hydroxyl group followed by the loss of a water molecule would lead to the formation of a primary carbocation. Due to the inherent instability of primary carbocations, a 1,2-methyl shift would be expected to occur, leading to a more stable tertiary carbocation. This rearrangement would alter the carbon skeleton of the molecule.

Another potential transformation could involve free-radical halogenation. Under appropriate conditions, it might be possible to selectively functionalize the methyl groups of the geminal dimethyl moiety, although this would likely be a challenging transformation due to the relative unreactivity of these C-H bonds and the potential for competing reactions at other positions in the molecule.

The following table summarizes the potential transformations involving the geminal dimethyl groups based on analogous chemical systems.

| Transformation Type | Potential Reagents | Expected Outcome | Key Considerations |

|---|---|---|---|

| Carbocation Rearrangement | Strong acids (e.g., H2SO4, HBr) | Formation of a rearranged carbon skeleton via a 1,2-methyl shift. | The high activation energy required for the formation of the initial primary carbocation. |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light/heat | Introduction of a halogen atom onto one of the methyl groups. | Potential for lack of selectivity and competing reactions at other sites. |

Synthesis of Novel Derivatives and Analogues for Structure-Activity Relationship Studies

The synthesis of novel derivatives and analogues of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is a crucial step in conducting structure-activity relationship (SAR) studies. Such studies are essential for understanding how modifications to the chemical structure of the molecule affect its biological activity, such as its reported hypolipidemic properties. The structural and functional roles of ether lipids, in general, are significant in various biological processes, and their analogues are often synthesized to explore and modulate these activities. nih.gov

Strategies for Derivatization

Several strategies can be employed to synthesize a library of derivatives for SAR studies. These modifications can be broadly categorized as follows:

Modification of the Hydroxyl Groups: The terminal hydroxyl groups are prime targets for derivatization. They can be esterified, etherified, or converted to other functional groups to probe the importance of hydrogen bonding and polarity in this region of the molecule.

Alteration of the Ether Linkage: The central ether linkage can be replaced with other functional groups, such as a thioether, an ester, or an amide, to investigate the role of the ether oxygen in the molecule's activity.

Modification of the Alkyl Chains: The length and branching of the alkyl chains can be varied to understand the impact of lipophilicity and steric bulk on biological activity.

Introduction of Functional Groups: Novel functional groups can be introduced at various positions on the carbon skeleton to explore new interactions with biological targets.

The following table presents a hypothetical series of analogues that could be synthesized for SAR studies, along with the rationale for their design.

| Analogue Type | Modification | Rationale for Synthesis |

|---|---|---|

| Diester Analogue | Esterification of the terminal hydroxyl groups with various carboxylic acids. | To investigate the effect of varying the electronic and steric properties at the termini of the molecule. |

| Thioether Analogue | Replacement of the central ether oxygen with a sulfur atom. | To assess the importance of the ether oxygen's hydrogen bond accepting ability and bond angles. |

| Chain-Length Variants | Synthesis of homologues with shorter or longer alkyl chains between the ether linkage and the geminal dimethyl groups. | To determine the optimal chain length for biological activity. |

| Fluorinated Analogues | Introduction of fluorine atoms at specific positions on the alkyl chains. | To modulate the lipophilicity and metabolic stability of the compound. |

The synthesis of such analogues would likely involve multi-step synthetic routes, starting from commercially available materials. For instance, the synthesis of thioether analogues would require the preparation of the corresponding di-thiol and subsequent alkylation.

Investigation of Oligomerization and Polymerization Potential

The bifunctional nature of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-], with two terminal hydroxyl groups, makes it a potential monomer for the synthesis of oligomers and polymers. The investigation of its polymerization potential could lead to the development of new materials with unique properties, stemming from the long, flexible ether-containing backbone and the bulky neopentyl-like end groups.

Potential Polymerization Methods

Several polymerization methods could be applicable to 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]. The choice of method would depend on the desired polymer structure and properties.

Polycondensation: This is a common method for the polymerization of diols. For example, reaction with a dicarboxylic acid or a diacyl chloride would lead to the formation of a polyester. Melt polycondensation is a particularly attractive method for long-chain diols as it avoids the use of solvents.

Polyetherification: Direct dehydration of the diol under acidic conditions could, in principle, lead to the formation of a polyether. However, this method can be challenging to control and may be prone to side reactions.

Step-Growth Polymerization: As a diol, this compound can be used as a monomer in various step-growth polymerizations, such as the formation of polyurethanes by reaction with a diisocyanate.

The steric hindrance provided by the geminal dimethyl groups could influence the polymerization process. While it might slow down the rate of polymerization, it could also lead to polymers with interesting properties, such as increased thermal stability or altered solubility, due to the restricted rotation around the polymer backbone.

Expected Properties of Polymers

Polymers derived from 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] would be expected to possess a combination of properties from their constituent parts. The long, flexible diether backbone would likely impart a degree of flexibility and a relatively low glass transition temperature. The bulky, non-polar geminal dimethyl groups could contribute to increased hydrophobicity and potentially good solubility in non-polar organic solvents.

The following table outlines potential polymer types and their anticipated properties.

| Polymer Type | Comonomer | Anticipated Properties |

|---|---|---|

| Polyester | Adipoyl chloride | Flexible, semi-crystalline material with a low melting point. |

| Polyurethane | Methylene diphenyl diisocyanate (MDI) | Elastomeric material with good thermal stability. |

| Polycarbonate | Phosgene or a dialkyl carbonate | Amorphous or semi-crystalline thermoplastic with good optical clarity. |

Further research into the polymerization of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] would be necessary to fully elucidate the reaction conditions and the properties of the resulting materials.

Theoretical and Computational Chemistry Applied to 1 Hexanol, 6,6 Oxybis 2,2 Dimethyl

Molecular Conformation and Isomerism Analysis

An analysis of 1-Hexanol (B41254), 6,6'-oxybis[2,2-dimethyl- would involve identifying its potential conformers and isomers. This would require computational methods to explore the molecule's potential energy surface, identifying stable and low-energy conformations. The flexibility of the hexanol chains and the central ether linkage would likely result in a complex conformational landscape.

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) Studies

DFT studies would be essential to understand the electronic properties of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-. These calculations could determine key electronic descriptors, which are crucial for predicting the molecule's reactivity and stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Value | Unit |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

| Total Energy | Data not available | Hartrees |

Prediction of Spectroscopic Parameters

Quantum chemical calculations could also predict spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. This information is invaluable for the experimental identification and characterization of the compound.

Table 2: Hypothetical Predicted Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹³C | Data not available |

| ¹H | Data not available |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Data not available |

| C-H Stretch | Data not available |

| C-O-C Stretch | Data not available |

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling could elucidate potential reaction mechanisms involving 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-. This would involve mapping reaction pathways and identifying transition states to understand the kinetics and thermodynamics of its chemical transformations.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics simulations would be necessary to study the behavior of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- in a solution. These simulations could provide insights into its solvation, aggregation behavior, and interactions with other molecules, which are important for understanding its function in various applications.

In Silico Screening for Potential Biological Interactions

While some sources indicate that a related compound, 6,6'-Oxybis[2,2-dimethyl-1-hexanol], exhibits inhibitory activity against lipid synthesis, specific in silico screening studies for 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- are not available. medchemexpress.comglpbio.com Such studies would involve molecular docking and other computational techniques to predict its binding affinity to various biological targets, helping to identify potential therapeutic applications. aimspress.commdpi.comresearchgate.net

Biochemical and Biological Interactions of 1 Hexanol, 6,6 Oxybis 2,2 Dimethyl

Mechanistic Characterization of Lipid Synthesis Inhibition

The molecular interaction of 1-Hexanol (B41254), 6,6'-oxybis[2,2-dimethyl- with its biochemical targets is thought to be driven by its structural characteristics. nih.govnih.gov The long hydrocarbon chain, a prominent feature of the molecule, likely plays a crucial role in its ability to interfere with lipid metabolism. The symmetrical nature of the compound, with four to five methylene (B1212753) groups separating the central ether functionality from the gem-dimethyl groups, has been identified as a key feature for its activity. nih.govnih.gov This specific arrangement is believed to allow the compound to interact effectively with the active sites of enzymes involved in lipid biosynthesis, potentially acting as a competitive or non-competitive inhibitor.

Comparative Biochemical Activity of Related Long Hydrocarbon Chain Diols and Diacids

Studies comparing 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- to other long hydrocarbon chain diols and diacids have provided valuable insights into its structure-activity relationship. The most active compounds in this class are typically symmetrical. nih.govnih.gov For instance, tetramethyl-substituted ether diols have demonstrated the greatest biological activity. nih.gov In contrast, derivatives with bis(arylmethyl), diether, or diphenyl ether structures were found to be the least active. nih.gov This highlights the importance of the specific aliphatic and etheric nature of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- for its potent effects on lipid metabolism. nih.gov

| Compound Type | Relative Biological Activity |

| Tetramethyl-substituted ether diols | Highest |

| Symmetrical long-chain diols/diacids | High |

| Bis(arylmethyl) derivatives | Least Active |

| Diethers | Least Active |

| Diphenyl ethers | Least Active |

In Vitro Assay Development and Optimization for Biological Activity Profiling

The biological activity of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- has been characterized using in vitro assays with primary cultures of rat hepatocytes. nih.govnih.gov A common method involves monitoring the de novo incorporation of radiolabeled acetate (B1210297) into lipids. nih.govnih.gov The inhibitory effect of the compound is quantified by measuring the reduction in radiolabel incorporation in the presence of the compound, with an IC50 value of 11 μM reported for 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-. glpbio.com Optimization of these assays is crucial for obtaining reliable and reproducible data and involves careful control of cell culture conditions, substrate concentrations, and incubation times.

Applications in Materials Science and Polymer Chemistry

Utilization as a Monomeric Building Block in Polymer Synthesis

The bifunctional nature of 1-Hexanol (B41254), 6,6'-oxybis[2,2-dimethyl-], containing two primary hydroxyl groups, makes it a candidate for step-growth polymerization to produce polyesters and polyethers.

Integration into Polyester and Polyether Architectures

As a diol, 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] can be reacted with dicarboxylic acids or their derivatives (such as diacyl chlorides or diesters) to form polyesters. The reaction, typically carried out at elevated temperatures and under vacuum to remove the condensation byproduct (e.g., water or methanol), would result in a polymer chain where the diol and diacid units alternate.

Similarly, it can be used in the synthesis of polyethers, although this often requires different reaction conditions, such as Williamson ether synthesis with a dihalide or the acid-catalyzed dehydration of the diol itself. The presence of the ether linkage in the monomer backbone is a notable feature that would be incorporated into the resulting polyether chain.

Influence of Branched Structure on Polymer Properties

The most significant feature of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] is the presence of two quaternary carbon atoms adjacent to the hydroxyl groups, a motif characteristic of neopentyl glycol. This branched structure is known to impart several key properties to polymers:

Disruption of Chain Packing and Crystallinity: The bulky neopentyl groups hinder the close packing of polymer chains, which is expected to reduce the crystallinity of the resulting polyesters and polyethers. This would lead to more amorphous materials with higher transparency.

Increased Glass Transition Temperature (Tg): The steric hindrance caused by the branched structure restricts the rotational freedom of the polymer backbone. This leads to a higher glass transition temperature compared to polymers made from linear diols of similar molecular weight. rsc.orgtum.de

Enhanced Thermal and Hydrolytic Stability: Polyesters derived from neopentyl-type diols often exhibit improved resistance to degradation by heat, light, and water. gantrade.compenpet.com The steric hindrance around the ester or ether linkages can protect them from chemical attack.

Role in the Design of Novel Functional Materials

The unique combination of a flexible ether segment and rigid, bulky neopentyl groups in 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] suggests its potential use in creating functional materials with tailored properties.

Soft Materials and Elastomers

The incorporation of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] into polymer networks could lead to the development of novel soft materials and elastomers. The flexible ether linkage can contribute to a low modulus and high elongation, characteristic of elastomeric behavior. By controlling the degree of cross-linking, it might be possible to tune the mechanical properties from soft gels to tough elastomers. The bulky side groups could also influence the viscoelastic properties of the material.

Surface Modification and Coating Applications

Polymers containing 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] may have interesting surface properties. The long aliphatic chains and the ether oxygen could influence the surface energy and wettability of coatings. For instance, the non-polar hydrocarbon portions might lead to hydrophobic surfaces, which could be desirable for water-repellent coatings. Additionally, the enhanced stability imparted by the neopentyl structure would be beneficial for durable coatings.

Environmental Fate and Degradation Pathways of 1 Hexanol, 6,6 Oxybis 2,2 Dimethyl

Biodegradation in Aqueous and Soil Environments

The biodegradation of 1-Hexanol (B41254), 6,6'-oxybis[2,2-dimethyl- is anticipated to be influenced by its constituent parts: a long, branched alkyl alcohol and a dialkyl ether linkage. Generally, aliphatic ethers are known to be relatively resistant to biodegradation compared to other functional groups like esters. acs.org However, the presence of long alkyl chains can provide a point of attack for microorganisms.

The microbial degradation of a large, branched ether-alcohol like 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- would likely proceed through several steps. The initial attack could occur at either the terminal alcohol group or the ether linkage.

Oxidation of the terminal alcohol group is a common microbial pathway for the degradation of long-chain alcohols. nih.gov This would lead to the formation of a corresponding carboxylic acid. For instance, the structurally similar 2-ethyl-1-hexanol is readily metabolized to 2-ethylhexanoic acid in biological systems. regulations.gov

The cleavage of the ether bond is often a rate-limiting step in the degradation of ether compounds. frtr.gov Microorganisms capable of degrading ethers, such as certain species of Rhodococcus, often initiate the attack at the carbon atom adjacent to the ether oxygen (α-carbon). nih.govnih.gov This process, known as O-dealkylation, involves a monooxygenase enzyme and results in the formation of an unstable hemiacetal, which then spontaneously breaks down to an alcohol and an aldehyde. frtr.gov

Given the structure of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-, the following degradation pathways can be postulated:

Pathway A: Initial Alcohol Oxidation: The terminal hydroxyl group is oxidized to a carboxylic acid. The resulting ether-acid may then undergo further degradation, potentially through the cleavage of the ether bond.

Pathway B: Initial Ether Cleavage: O-dealkylation at one of the α-carbons of the ether linkage would yield 2,2-dimethyl-1,6-hexanediol and 2,2-dimethylhexanal. The aldehyde would likely be further oxidized to 2,2-dimethylhexanoic acid.

Table 1: Postulated Initial Biodegradation Metabolites of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-

| Precursor Compound | Postulated Metabolite | Degradation Pathway |

| 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- | 6-(6-hydroxy-5,5-dimethylhexyloxy)-2,2-dimethylhexanoic acid | Alcohol Oxidation |

| 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- | 2,2-dimethyl-1,6-hexanediol | Ether Cleavage |

| 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- | 2,2-dimethylhexanal | Ether Cleavage |

Further degradation of these initial metabolites would likely proceed through beta-oxidation of the alkyl chains, a common pathway for the breakdown of fatty acids and other long-chain aliphatic compounds. mdpi.com

Several structural and environmental factors are expected to influence the biodegradability of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-.

Chain Branching: The presence of gem-dimethyl groups (two methyl groups on the same carbon) at the 2 and 2' positions can sterically hinder enzymatic attack, potentially slowing down the rate of biodegradation. acs.org Branching in alkyl chains has been shown to decrease the rate of anaerobic biodegradation of esters. researchgate.net

Ether Linkage: Aliphatic ether bonds are generally more resistant to microbial degradation than ester or amide bonds. acs.orgnih.gov Their cleavage often requires specific enzymatic machinery that may not be widespread in all microbial communities.

Molecular Weight and Water Solubility: The high molecular weight and likely low water solubility of this compound may limit its bioavailability to microorganisms. For many synthetic polymers and large molecules, low water solubility hinders their transport into microbial cells, making extracellular enzymatic degradation a necessary first step. rsc.org For a series of symmetric dialkyl ethers, an increase in alkyl chain length was found to decrease the rate of oxidation, likely due to reduced water solubility. nih.gov

Environmental Conditions: As with most biodegradation processes, factors such as temperature, pH, oxygen availability (aerobic vs. anaerobic conditions), and the presence of a competent microbial community will significantly impact the rate and extent of degradation.

Bioaccumulation Potential in Aquatic and Terrestrial Ecosystems

The bioaccumulation potential of a chemical is often estimated by its octanol-water partition coefficient (Kow). A high log Kow value (generally > 3) suggests a tendency for the chemical to partition into fatty tissues of organisms, indicating a potential for bioaccumulation. wikipedia.org

While no experimental data for 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- exists, its structure, with long alkyl chains, suggests it would be a lipophilic compound with a potentially high log Kow. For comparison, the log Kow of the structurally simpler dihexyl ether is estimated to be around 4.7. guidechem.com Long-chain alcohols also exhibit increasing log Kow values with increasing chain length. nih.gov

However, a high log Kow does not always translate directly to a high bioconcentration factor (BCF), which is the measured accumulation of a chemical in an organism from water. mdpi.com Rapid metabolism and elimination can reduce the BCF. For example, while long-chain alcohols have log Kow values that suggest bioaccumulation potential, available data indicate they are not as bioaccumulative as predicted, likely due to metabolic processes. nih.gov Similarly, for alcohol ethoxylates, rapid biotransformation leads to low BCF values. researchgate.net

Given the potential for microbial and metabolic oxidation of the alcohol functional group in 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-, its actual bioaccumulation potential may be lower than predicted by its lipophilicity alone. However, the branched structure and stable ether linkage might slow down metabolism, potentially increasing its persistence in organisms. Data on per- and polyfluoroalkyl substances (PFAS) containing ether linkages are limited but suggest that this class of compounds can be bioaccumulative. nih.gov

Table 2: Estimated Physicochemical Properties and Bioaccumulation Potential of Structurally Related Compounds

| Compound | Molecular Formula | Log Kow | Estimated Bioaccumulation Potential |

| Dihexyl ether | C12H26O | ~4.7 | Moderate to High |

| 1-Dodecanol | C12H26O | 5.13 | Low to Moderate (due to metabolism) |

| 2-Ethylhexanol | C8H18O | 2.9 | Low |

Data compiled from various sources. nih.govguidechem.comarkema.com

Adsorption and Mobility in Environmental Compartments

The mobility of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- in soil and sediment will be governed by its adsorption to organic matter and clay particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a common measure of this tendency. Due to its expected high lipophilicity (high log Kow), the compound is likely to have a high Koc value, indicating strong adsorption to soil and sediment.

For example, 2-ethylhexanol, a smaller and more water-soluble alcohol, has a minimal adsorption coefficient (log Koc = 1.4) and is not expected to bind strongly to soil. arkema.com However, the much larger and more lipophilic nature of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- suggests it will behave more like other long-chain organic compounds, which tend to have low mobility in soil. This strong adsorption would reduce its potential to leach into groundwater but would also increase its persistence in the soil and sediment compartments.

Design Principles for Environmentally Benign Analogues

Designing environmentally benign analogues of 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- would involve modifying its structure to enhance its biodegradability and reduce its bioaccumulation potential. Based on established structure-biodegradability relationships, several principles could be applied. nih.govnih.gov

Replacing the Ether Linkage: The ether bond is a point of metabolic resistance. Replacing it with a more hydrolysable functional group, such as an ester linkage, would likely increase the rate of biodegradation. Esterases are widespread in the environment and can readily cleave ester bonds. acs.orgmdpi.com

Reducing Branching: The gem-dimethyl groups likely contribute to the recalcitrance of the molecule. Designing analogues with linear alkyl chains or less extensive branching would likely increase their susceptibility to microbial attack, particularly beta-oxidation. researchgate.net

Introducing Sites for Enzymatic Attack: Incorporating additional functional groups that are readily attacked by microbial enzymes, such as hydroxyl groups along the alkyl chain, could create more sites for initial enzymatic oxidation, leading to faster degradation.

Optimizing Chain Length: While long alkyl chains can be a carbon source for microorganisms, very long chains can decrease water solubility and bioavailability. Optimizing the chain length to balance biodegradability with the desired physical properties of the compound would be a key design consideration.

By incorporating these design features, it would be possible to create analogues that perform a similar function to 1-Hexanol, 6,6'-oxybis[2,2-dimethyl- but have a more favorable environmental profile.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 1-hexanol relevant to its application as a solvent in hydrophobic compound studies?

- Methodological Answer : 1-Hexanol exhibits a high boiling point (~157°C) and viscosity due to its hydroxyl group and six-carbon chain, making it effective for dissolving hydrophobic compounds. Its polarity and hydrogen-bonding capacity enable interactions with both nonpolar and moderately polar solutes. Experimental techniques like vapor–liquid equilibrium (VLE) measurements and molecular dynamics simulations (e.g., using OPLS force fields) are critical for characterizing these properties .

- Data Reference :

Q. How is 1-hexanol synthesized, and what are the sustainability challenges in its production?

- Methodological Answer : Traditional synthesis involves hydroformylation of 1-pentene followed by hydrogenation. Green chemistry approaches, such as bio-catalytic pathways using engineered microorganisms (e.g., Clostridium carboxidivorans), are being explored to reduce reliance on fossil fuels. Challenges include optimizing yield (>70% conversion) and minimizing byproducts like di-n-hexyl ether, which forms via dehydrocondensation .

Q. What safety protocols are essential for handling 1-hexanol in laboratory settings?

- Methodological Answer : Key precautions include:

- Ventilation: Ensure well-ventilated workspaces to avoid inhalation risks (PAC-3: 580 ppm) .

- Personal protective equipment (PPE): Use nitrile gloves and safety goggles to prevent skin/eye contact.

- Storage: Keep containers tightly sealed in cool, dry areas to prevent oxidation .

Advanced Research Questions

Q. How does 1-hexanol influence DNAPL (dense non-aqueous phase liquid) remediation dynamics, and what mechanisms explain contradictory volume changes?

- Methodological Answer : In DNAPL systems, 1-hexanol alters the partitioning behavior of co-solvents like 1-propanol. While 1-propanol alone reduces DNAPL volume via solubilization, adding 1-hexanol increases volume due to mobilization effects. This contradiction arises from 1-hexanol’s ability to lower interfacial tension, promoting DNAPL displacement. Batch experiments with GC-MS analysis are recommended to quantify phase behavior .

- Data Reference :

- DNAPL volume increase: +15–20% with 1-hexanol .

Q. What kinetic model describes the dehydrocondensation of 1-hexanol to di-n-hexyl ether (DNHE), and how are activation parameters derived?

- Methodological Answer : The reaction follows an Eley-Rideal mechanism, where adsorbed 1-hexanol reacts with liquid-phase 1-hexanol. Using Amberlyst 70 catalyst at 190°C, a conversion of 71% and selectivity of 87% to DNHE are achieved. Kinetic modeling (Arrhenius equation) yields an activation energy of 130 kJ/mol. Batch reactor studies with HPLC monitoring are critical for validation .

- Data Reference :

- Activation energy: 130 kJ/mol .

Q. How does 1-hexanol inhibit olfactory receptor (OR1G1) responses, and what experimental approaches validate its specificity?

- Methodological Answer : 1-hexanol acts as a competitive antagonist for OR1G1, inhibiting Ca²⁺ responses induced by agonists like 1-nonanol. Calcium imaging with HEK293 cells expressing OR1G1 and Gα16 proteins confirms specificity, as 1-hexanol does not inhibit ATP-induced purinergic receptor responses. Dose-response assays (IC₅₀ ~50 µM) are recommended for quantification .

Q. What role does 1-hexanol play in CO₂ capture systems, and how is its cyclic capacity optimized?

- Methodological Answer : In biocatalytic absorption with aminoethoxyphenol (AEPD), 1-hexanol enhances CO₂ solubility by 30% via hydrophobic interactions. Cyclic capacity is maintained over three capture-release cycles at 2 bar and 303 K. FTIR spectroscopy monitors carbamate formation, while ultrasonic desorption (20 kHz) improves solvent regeneration .

Contradictions and Emerging Research Directions

Q. Why do computational predictions of 1-hexanol’s glass transition temperature (Tg) vary between force fields?

- Methodological Answer : Molecular dynamics simulations using LigParGen OPLS and L-OPLS force fields predict Tg values of 53–54°C, with slight discrepancies due to differences in torsional potential parameterization. Validation against experimental densities (e.g., 0.815 g/cm³ at 20°C) improves model accuracy .

Q. How do thermodynamic inconsistencies in 1-hexanol’s VLE data affect its use in biomass-derived DMF purification?

- Methodological Answer : Binary VLE systems (e.g., DMF + 1-hexanol) show deviations from ideal behavior due to hydrogen bonding. NRTL and UNIQUAC models correct for activity coefficients, enabling accurate distillation column design. Experimental data gaps at >393 K require high-pressure VLE measurements .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。